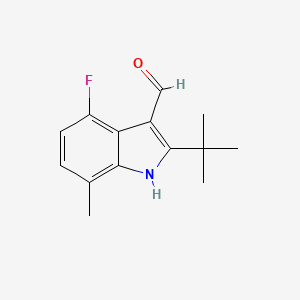

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

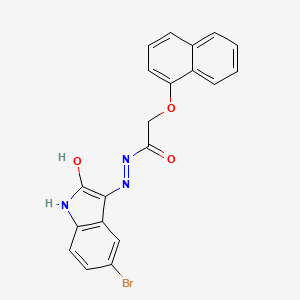

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H16FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .

Molecular Structure Analysis

The molecular structure of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde include a predicted boiling point of 379.8±42.0 °C, a predicted density of 1.162±0.06 g/cm3, and a predicted pKa of 15.93±0.30 .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Intramolecular Annulation

Research demonstrates the utility of N-substituted indole carbaldehydes in palladium-catalyzed intramolecular annulations. These processes yield gamma-carboline derivatives and heteropolycycles with significant potential in medicinal chemistry and material science due to their complex fused ring systems (Zhang & Larock, 2003).

Asymmetric Synthesis of Amines

The versatility of N-tert-butanesulfinyl imines, potentially derivable from similar structures like 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde, is highlighted in the asymmetric synthesis of amines. These intermediates facilitate the production of a wide range of highly enantioenriched amines, essential for pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).

Organic Optoelectronic Applications

The modification of pyrenes through aldehyde intermediates suggests potential applications in organic optoelectronics. The photophysical and electrochemical properties of such modified compounds make them promising candidates for use in organic light-emitting devices (OLEDs) (Hu et al., 2013).

Synthesis of Benzo[a]carbazoles and Pyrido[2,3-a]carbazoles

Indole-3-carbaldehydes are key intermediates in synthesizing benzo[a]carbazoles and pyrido[2,3-a]carbazoles, which are valuable in developing novel materials and pharmaceuticals. These compounds are synthesized through reactions with potassium tert-butoxide, indicating the significance of tert-butyl groups in these syntheses (Koning, Michael, & Rousseau, 2000).

Fluorination Reactions

The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride demonstrates the importance of tert-butyl groups in synthesizing highly stable and versatile fluorinating agents. Such compounds are crucial in introducing fluorine atoms into organic molecules, which is often desirable in pharmaceutical chemistry due to the unique properties conferred by fluorine atoms (Umemoto, Singh, Xu, & Saito, 2010).

Propiedades

IUPAC Name |

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJDESBCEXBHLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=C(N2)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)

![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2663184.png)

![3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2663186.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)

![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2663192.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2663196.png)